1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
Description
This compound is a heteroaroylphenylurea derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked via a urea bridge to a 1,2,3,4-tetrahydroquinoline moiety substituted with a thiophene-2-carbonyl group. The benzo[d][1,3]dioxole scaffold is a common pharmacophore in medicinal chemistry, contributing to π-π stacking and hydrogen bonding interactions.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-21(20-4-2-10-30-20)25-9-1-3-14-11-15(5-7-17(14)25)23-22(27)24-16-6-8-18-19(12-16)29-13-28-18/h2,4-8,10-12H,1,3,9,13H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMVTZFVARYZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a thiophene-substituted tetrahydroquinoline. This structural configuration is believed to contribute to its biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, a related compound incorporating benzo[d][1,3]dioxole was tested against several cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated promising cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
The anticancer mechanisms of compounds similar to this compound include:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Apoptosis Induction : The compounds induce apoptosis in cancer cells through pathways involving Bax and Bcl-2 proteins, which regulate mitochondrial apoptosis.
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at various phases, preventing cancer cell proliferation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
Table 1: Summary of Anticancer Activity in Various Cell Lines
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research on related urea derivatives has shown their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer progression.
Case Study:
A study focused on urea derivatives targeting TACE (tumor necrosis factor-alpha converting enzyme) demonstrated that modifications in the molecular structure can enhance anticancer activity. The findings suggest that 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea could similarly be optimized for increased efficacy against specific cancer types .
Antimicrobial Properties
Research indicates that compounds containing thiophene and benzo[d][1,3]dioxole have shown antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Targeted | Activity Level |
|---|---|---|
| Thiophene Derivative A | Escherichia coli | Moderate |
| Benzo[d][1,3]dioxole Derivative B | Staphylococcus aureus | High |
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(Thiophene Derivative) | Various | Potential |
Enzyme Inhibition
The compound may also serve as a lead structure for designing inhibitors of specific enzymes involved in metabolic pathways or disease mechanisms. Its structural features can be modified to enhance binding affinity and selectivity towards target enzymes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Urea Derivatives
Key Comparative Insights
Electronic and Steric Effects
- Thiophene-2-carbonyl vs. The electron-withdrawing chlorine in Compound 12 may increase urea NH acidity, favoring hydrogen bonding .
- Sulfonyl vs. Carbonyl () : Replacing the carbonyl with a sulfonyl group () increases electron-withdrawing effects, which could alter binding kinetics or metabolic stability .
Pharmacological Implications
- The benzo[d][1,3]dioxole moiety in all compounds suggests shared binding mechanisms, such as interactions with aromatic residues in enzyme active sites.
- The tetrahydroquinoline-thiophene hybrid in the target compound may confer conformational rigidity, enhancing selectivity compared to simpler aryl carbonyl analogs (e.g., Compound 12) .
Q & A
Q. Key Challenges :
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis for enantioselective cyclization .
- Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) to isolate intermediates .
Basic: Which analytical techniques are critical for verifying the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS to verify molecular ion peaks and purity (>95%) .
Advanced: How can reaction conditions be optimized for the acylation step to maximize yield?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DCM) vs. non-polar (toluene) for solubility and reactivity .
- Catalyst Selection : Compare Lewis acids (e.g., ZnCl₂) vs. organocatalysts (DMAP) to accelerate acylation .
- Temperature Optimization : Conduct reactions at 0°C (to minimize side reactions) or reflux (for faster kinetics) .
Q. Key Parameters :
- Binding Affinity : Score ≤ −7.0 kcal/mol suggests strong interaction.
- Hydrogen Bonds : ≥2 H-bonds with catalytic residues (e.g., Asp, Glu) indicate specificity .
Advanced: How to resolve contradictions in reported bioactivity data for urea derivatives?
Methodological Answer:
Q. Case Study :
- Fluorinated Analogs : shows CF₃ groups enhance kinase inhibition (IC₅₀ = 0.8 µM) vs. non-fluorinated (IC₅₀ = 5.2 µM).
- Contradiction Source : Differences in cell lines (HEK293 vs. HeLa) or assay pH .
Advanced: How to design SAR studies focusing on the benzo[d][1,3]dioxole moiety?
Methodological Answer:
Synthesize Analogues : Replace dioxole with dihydrofuran (rigidity) or methoxy-phenyl (flexibility) .
Bioactivity Profiling : Test against targets (e.g., COX-2, CYP450) using enzyme inhibition assays .
Q. Stability Data :
| Formulation | Half-life (pH 7.4) | Bioavailability (%) |
|---|---|---|
| Free Compound | 2.1 h | 12 |
| PEG-Liposome | 8.7 h | 34 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
